molecular formula C36H34N4O8S B3018039 N-(3,4-dimethoxyphenethyl)-4-((6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide CAS No. 689757-96-8

N-(3,4-dimethoxyphenethyl)-4-((6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide

Cat. No.: B3018039
CAS No.: 689757-96-8
M. Wt: 682.75
InChI Key: SAHPLNNJGUARBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

| N-(3,4-dimethoxyphenethyl)-4-((6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide is a complex synthetic small molecule of significant interest in chemical and pharmacological research. This compound features a multi-substituted quinazoline core, a structural motif frequently associated with kinase inhibition, fused to a [1,3]dioxolo group, which is indicative of potential metabolic stability or specific receptor binding properties. The molecule is further elaborated with phenethyl and benzamide moieties, common pharmacophores in medicinal chemistry that often confer affinity for a range of biological targets, particularly in the central nervous system. While the exact primary research application for this specific agent is proprietary and evolving, its intricate structure suggests utility as a key intermediate in organic synthesis or as a novel chemical probe for investigating enzyme function and signal transduction pathways, such as those involving phosphodiesterases or specific kinase families. Researchers value this compound for developing structure-activity relationships (SAR) and for use in high-throughput screening assays to identify new therapeutic leads. The presence of a thioether linkage and multiple amide bonds makes it a candidate for studying drug metabolism and transport properties. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use in humans or animals. Its handling should be conducted by qualified professionals in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H34N4O8S/c1-44-26-11-9-25(10-12-26)38-33(41)20-49-36-39-28-18-32-31(47-21-48-32)17-27(28)35(43)40(36)19-23-4-7-24(8-5-23)34(42)37-15-14-22-6-13-29(45-2)30(16-22)46-3/h4-13,16-18H,14-15,19-21H2,1-3H3,(H,37,42)(H,38,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHPLNNJGUARBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CC5=CC=C(C=C5)C(=O)NCCC6=CC(=C(C=C6)OC)OC)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H34N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

682.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenethyl)-4-((6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to synthesize existing research findings regarding its biological activity, including anticancer properties and effects on neurotransmitter systems.

Chemical Structure and Properties

The compound features a significant molecular structure characterized by:

  • Molecular Formula : C31H34N4O6S
  • Molecular Weight : 590.7 g/mol

This compound is notable for its multi-functional groups that may contribute to various biological activities.

Anticancer Activity

Recent studies have indicated that quinazoline derivatives, similar to the compound in focus, exhibit promising anticancer properties. The mechanism often involves the inhibition of specific kinases and induction of apoptosis in cancer cells.

  • Mechanism of Action :
    • Quinazoline derivatives are known to inhibit the activity of receptor tyrosine kinases (RTKs), which play a crucial role in cancer cell proliferation and survival.
    • The presence of the dioxoloquinazoline moiety in this compound suggests potential interactions with DNA or RNA synthesis pathways, leading to cell cycle arrest.
  • Case Studies :
    • A study demonstrated that derivatives with similar structures showed significant cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. The IC50 values ranged from 10 to 30 µM depending on the derivative tested .
    • Another investigation highlighted that compounds containing methoxy and thioether groups enhanced anti-proliferative effects due to increased solubility and bioavailability .

Neuropharmacological Effects

The structural components of this compound suggest potential interactions with neurotransmitter systems.

  • Acetylcholinesterase Inhibition :
    • Similar compounds have been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation in the central nervous system. This inhibition could lead to enhanced cholinergic activity, which is beneficial in conditions like Alzheimer's disease .
  • Dopaminergic Activity :
    • The presence of phenethylamine derivatives indicates potential dopaminergic activity. Compounds with similar structures have been evaluated for their ability to modulate dopamine receptors, which are pivotal in mood regulation and cognitive functions.

Data Summary

Activity Type Description References
AnticancerInhibition of RTKs; cytotoxicity against cancer cell lines
NeuropharmacologicalAChE inhibition; potential dopaminergic effects

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold and Substituent Analysis

Target Compound
  • Core : [1,3]dioxolo[4,5-g]quinazolin-8-one.
  • Key Substituents: Thioethyl group with a 4-methoxyphenylamino-oxoethyl side chain. 3,4-Dimethoxyphenethyl-benzamide tail.
  • Molecular Weight : Estimated ~650–670 g/mol (based on analogs in ).
Analog 1 ()
  • Structure: 6-(6-((2-(Benzylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide.
  • Core: Same [1,3]dioxoloquinazolinone scaffold.
  • Differences: Hexanamide linker instead of benzamide. Benzylamino group replaces 4-methoxyphenylamino.
  • Molecular Weight : 646.8 g/mol (C₃₄H₃₈N₄O₇S) .
Analog 2 ()
  • Structure: N-(4-(2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide.
  • Core: Thiazole ring instead of quinazolinone.
  • Similarities: 3,4-Dimethoxybenzamide group. Thioethyl linkage to a dihydrodioxin-amino-oxoethyl group.
  • Molecular Weight : 455.5 g/mol (C₂₂H₂₁N₃O₆S) .
Analog 3 ()
  • Structure : Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate.
  • Core : Simple quinazolin-4(3H)-one.
  • Differences :
    • Lacks [1,3]dioxolo ring and methoxy substitutions.
    • Shorter thioacetate side chain.

Comparative Data Table

Compound Core Structure Key Functional Groups Molecular Weight (g/mol) Potential Bioactivity Reference
Target Compound [1,3]dioxoloquinazolinone 3,4-Dimethoxyphenethyl, thioethyl, benzamide ~650–670 (estimated) Kinase inhibition (inferred) -
Analog 1 () [1,3]dioxoloquinazolinone Hexanamide, benzylamino 646.8 Not reported
Analog 2 () Thiazole Dihydrodioxin, 3,4-dimethoxybenzamide 455.5 Not reported
Analog 3 () Quinazolin-4(3H)-one Phenyl, thioacetate - Antioxidant

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.